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molecular formula C20H23NO B8681486 1'-Benzyl-3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

1'-Benzyl-3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No. B8681486
M. Wt: 293.4 g/mol
InChI Key: KMRDUVAHYHAALA-UHFFFAOYSA-N
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Patent
US08664216B2

Procedure details

To a solution of (RS)-1-benzyl-4-[2-(1-hydroxy-ethyl)-phenyl]-piperidin-4-ol (3 g, 9.6 mmol) in tetrahydrofuran (30 ml) was added triethylamine (2.95 ml, 21.2 mmol), dimethylaminopyridine (120 mg, 0.96 mmol) and methanesulfonylchloride (0.84 ml, 10.6 mmol). The reaction mixture was refluxed for 3 hours, cooled to room temperature, quenched with water (15 ml) and ethylacetate (15 ml). The organic phase was dried over Na2SO4 and concentrated in vacuo to yield 2.95 g (quant.) of (RS)-1′-benzyl-3-methyl-3H-spiro[2-benzofuran-1,4′-piperidine] as an orange oil. MS m/e: 294 (M+H+).
Name
(RS)-1-benzyl-4-[2-(1-hydroxy-ethyl)-phenyl]-piperidin-4-ol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[CH:21](O)[CH3:22])([OH:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.CS(Cl)(=O)=O>O1CCCC1.CN(C1C=CC=CN=1)C>[CH2:1]([N:8]1[CH2:9][CH2:10][C:11]2([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[CH:21]([CH3:22])[O:14]2)[CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
(RS)-1-benzyl-4-[2-(1-hydroxy-ethyl)-phenyl]-piperidin-4-ol
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=C(C=CC=C1)C(C)O
Name
Quantity
2.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.84 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
120 mg
Type
catalyst
Smiles
CN(C)C1=NC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with water (15 ml) and ethylacetate (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OC(C1=C2C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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